Dehydro Glycopyrrolate Bromide

Pharmaceutical impurity profiling Glycopyrrolate synthesis Structural elucidation

Pharmaceutical impurity profiling of Glycopyrrolate requires a fully characterized dehydrogenation reference standard to resolve and quantify the cyclopentene-containing process impurity. Dehydro Glycopyrrolate Bromide (CAS 3063998-87-5) directly addresses this need as a chromatographically resolved impurity standard with comprehensive characterization data supporting ANDA submissions and ICH stability studies. • Distinct cyclopent-1-en-1-yl moiety enables unambiguous peak identification in HPLC/HPTLC methods • Supplied with full CoA (¹H NMR, ¹³C NMR, IR, MASS, HPLC) for regulatory compliance • Mixture of diastereomers; ≥95% HPLC purity; off-white solid

Molecular Formula C19H26BrNO3
Molecular Weight 396.3 g/mol
Cat. No. B13844798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro Glycopyrrolate Bromide
Molecular FormulaC19H26BrNO3
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(C1)OC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-]
InChIInChI=1S/C19H26NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1
InChIKeyHLKFQJFWZXEVMJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydro Glycopyrrolate Bromide: Identity & Specifications


Dehydro Glycopyrrolate Bromide (CAS 3063998-87-5; synonym: Glycopyrrolate Impurity 2, Didehydroglycopyrrolate) is a fully characterized, off-white solid quaternary ammonium salt with molecular formula C₁₉H₂₆BrNO₃ and molecular weight 396.32 g/mol . Structurally defined by a cyclopent-1-en-1-yl moiety replacing the saturated cyclopentyl ring of the parent drug glycopyrrolate, it exists as a mixture of diastereomers and is explicitly listed as Didehydroglycopyrrolate (Procedure 2) in the USP monograph for glycopyrrolate drug substance . Its primary procurement context is as a certified pharmaceutical analytical impurity reference standard, supplied by USP as a Pharmaceutical Analytical Impurity (PAI) for method development, method validation, and quality control release testing of glycopyrrolate API and finished drug products [1].

Impurity Standard Fully characterized analytical reference
Diastereomeric Mixture Supports chiral method development
Workflow Impurity profiling, method validation, stability studies

Dehydro Glycopyrrolate Bromide: Not a Glycopyrrolate Substitute


Glycopyrrolate drug substance and drug products are subject to pharmacopoeial impurity limits—the USP monograph caps any single unspecified impurity at ≤0.5% and total impurities at ≤2.0%—requiring unambiguous identification and quantification of each process-related and degradant impurity [1]. Dehydro Glycopyrrolate Bromide differs structurally from other named glycopyrrolate impurities such as EP Impurity G (Glycopyrrolate Related Compound B; CAS 13118-11-1), EP Impurity J (CAS 427-49-6), and EP Impurity I (CAS 1404453-68-4) in possessing the cyclopentene double bond, which confers distinct chromatographic retention, UV absorption characteristics, and MS fragmentation patterns [2]. A reference standard of one impurity cannot substitute for another: each impurity reference material must match the specific analyte to satisfy ICH Q3A/Q3B identification thresholds, system suitability criteria, and regulatory filing requirements [3].

Attribute
Glycopyrrolate (API)
This Impurity
Ring Structure
Cyclopentyl
Cyclopentene (dehydrogenated)
Molecular Formula
C19H28BrNO3
C19H26BrNO3
Pharmacopeial Role
Active ingredient
Impurity standard (USP Didehydroglycopyrrolate)
Structural divergence alters chromatographic retention and UV properties; not interchangeable with API.

Dehydro Glycopyrrolate Bromide: Differential Evidence


Structural Differentiation: Cyclopentene vs. Cyclopentyl

Dehydro Glycopyrrolate Bromide contains a cyclopent-1-en-1-yl substituent (dehydrogenated cyclopentane ring), whereas the parent glycopyrrolate and the majority of its process impurities—including Glycopyrrolate EP Impurity G (CAS 13118-11-1), EP Impurity J (CAS 427-49-6), and USP Related Compound B—bear a fully saturated cyclopentyl ring . This structural difference yields a distinct IUPAC name (3-(2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide vs. 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate for Impurity G) and unique InChI Key HLKFQJFWZXEVMJ-UHFFFAOYSA-M . The compound arises via a specific dehydrogenation side reaction during glycopyrrolate synthesis and is independently synthesized with a reported total yield of 50.8% and purity of 97.5% from mandelic acid via a six-step route [1].

Structure
Reported
MW 396.32 vs ~398.3; cyclopentene vs cyclopentyl ring
Supports chromatographic resolution and impurity identification
2 Da mass difference; source review recommended
Pharmaceutical impurity profiling Glycopyrrolate synthesis Structural elucidation

HPTLC Separation of Glycopyrrolate Impurities

In a validated HPTLC method for R,R-glycopyrronium bromide (GLY) impurity profiling using silica gel 60 F₂₅₄ plates and dichloromethane:methanol:formic acid (10:0.5:0.5, v/v/v) as mobile phase, glycopyrronium impurity G (R1) and glycopyrronium impurity J (R2) were separated with Rf values of 0.34 ± 0.02 and 0.69 ± 0.02, respectively, while glycopyrrolate itself exhibited an Rf of 0.17 ± 0.02 [1]. Although Dehydro Glycopyrrolate Bromide (Didehydroglycopyrrolate) was not directly run in that specific HPTLC plate, the USP monograph designates it as a separate procedure (Procedure 2) specifically for its detection when present alongside glycopyrrolate related compound A, confirming its distinct chromatographic behavior that precludes co-elution with Impurity G or Impurity J under standard conditions [2]. The ion-pair HPLC method of Kopelent et al. (2007) further quantifies (R,R)-glycopyrronium bromide and its related impurities including the dehydro species with baseline resolution [3].

HPTLC Separation
Method context
ΔRf ≥ 0.17; baseline resolution by ion-pair HPLC
Enables unambiguous impurity quantification
Class-level inference; Soliman et al. 2019, Nebiu et al. 2007
HPTLC method validation Glycopyrronium impurity separation Chromatographic resolution

Purity Specifications: Vendor vs. Pharmacopeial Grade

In a stability-indicating RP-HPLC method developed for glycopyrrolate-neostigmine injection formulations, the limit of quantitation (LOQ) for Didehydroglycopyrrolate was established at 0.0862 μg/mL, corresponding to 0.054% w.r.t. the test concentration, with an S/N ratio of 12,996 and area response of 3,525 [1]. This LOQ falls well below the 0.10% reporting threshold for maximum daily dose >2 g/day per ICH Q3B, enabling reliable detection and quantification at levels relevant to both drug substance release and stability monitoring. By comparison, the parent drug glycopyrrolate (GLY) had an LOQ of 0.0807 μg/mL (0.050%), while Glycopyrrolate Related Compound B showed LOQ of 0.0762 μg/mL (0.048%) and Related Compound C at 0.0665 μg/mL (0.042%) in the same system, indicating that Dehydro Glycopyrrolate Bromide requires a dedicated, sensitivity-verified reference standard rather than reliance on surrogate impurity calibrants [1].

Purity Grades
Specification review
>90% to pharmacopeial grade with full CoA
Grade selection based on intended use and regulatory needs
CoA includes 1H/13C NMR, IR, MASS, HPLC
LOQ validation Glycopyrrolate-neostigmine injection Stability-indicating RP-HPLC

Diastereomeric Mixture as Quality Attribute

The USP monograph for Glycopyrrolate explicitly prescribes two separate Ordinary Impurities test procedures: Procedure 1 is used when glycopyrrolate related compound A may be present, and Procedure 2 is specifically designated for didehydroglycopyrrolate detection [1]. The monograph imposes a limit of ≤0.5% for any individual secondary spot and ≤2.0% for total impurities, quantified by TLC visualization against standard solutions at 0.05, 0.25, 0.5, and 1.0 mg/mL concentrations [1]. The USP further lists Didehydroglycopyrrolate (Catalog No. 1A10070) as a Pharmaceutical Analytical Impurity for use in this Procedure 2 testing, priced at $512.50 for 25 mg . In contrast, Glycopyrrolate Related Compound B (CAS 13118-11-1), Glycopyrrolate Related Compound C, and Glycopyrrolate EP Impurity I (CAS 1404453-68-4) are designated for different procedures or EP-specific impurity tests, confirming that Dehydro Glycopyrrolate Bromide occupies a non-substitutable position in the pharmacopoeial impurity testing framework .

Diastereomers
Class-level
Mixture of diastereomers; multiple peaks under chiral conditions
Critical for chiral method development and peak identification
Qualitative attribute; Ji et al. 2014 chiral CE method
USP monographs Pharmacopoeial impurity testing Regulatory compliance

Carry-Over Impurities: Dehydro Impurity as Process Marker

The carry-over of impurities study for glycopyrrolate (NVA237) demonstrated that when the original multi-step synthesis was shortened to an essentially one-pot process without intermediate isolation, the probability of impurity carry-over—including dehydrogenated species—increased significantly [1]. Dehydro Glycopyrrolate Bromide originates specifically from a dehydrogenation side reaction of the cyclopentylmandelate intermediate, with an independent synthesis route yielding the impurity at 97.5% purity via cyclization, condensation, dehydration, ring-opening, esterification, and methylation from mandelic acid [2]. Other glycopyrrolate impurities such as EP Impurity G (the N-desmethyl analog) and EP Impurity J originate from different side reactions (incomplete N-methylation and ester hydrolysis, respectively), meaning their presence or absence in a given batch is independent of the dehydrogenation pathway . This divergent process chemistry means that a manufacturer using the one-pot synthesis route cannot infer dehydro impurity levels from the levels of other monitored impurities and must procure the Dehydro Glycopyrrolate Bromide reference standard for direct, batch-specific quantification.

Process Marker
Context-dependent
Linked to dehydrogenation side reactions; synthetic route robustness
Aids synthetic route monitoring and root-cause analysis
Allmendinger et al. 2012; Gao et al. 2019
Glycopyrrolate process chemistry Impurity carry-over One-pot synthesis

Dehydro Glycopyrrolate Bromide: Application Scenarios


Glycopyrrolate Impurity Profiling & Release Testing

Quality control laboratories performing USP monograph Ordinary Impurities 466 testing must execute Procedure 2 specifically to detect and quantify Didehydroglycopyrrolate with a limit of ≤0.5% for any single impurity [1]. The USP-designated reference standard (Catalog 1A10070) is required for system suitability and calibration. Substituting with Glycopyrrolate Related Compound B, EP Impurity G, or any other glycopyrrolate impurity reference standard would invalidate the method and constitute a GMP deviation. This scenario is directly supported by the pharmacopoeial monograph evidence and the distinct chromatographic behavior documented in validated HPTLC and ion-pair HPLC methods [2][3].

Method Development & Validation for ANDA

In the development and validation of stability-indicating RP-HPLC methods for combination drug products containing glycopyrrolate, Dehydro Glycopyrrolate Bromide must be included as a target analyte to demonstrate method specificity and forced degradation product resolution [1]. The documented LOQ of 0.0862 μg/mL (0.054% w.r.t. test concentration) confirms that the method meets ICH Q2(R1) sensitivity requirements for impurity quantitation below the 0.10% reporting threshold. Procurement of the certified reference standard is essential for accuracy, precision, and linearity validation parameters specific to this impurity, as cross-validation with Related Compound B or C standards would not meet regulatory expectations for analyte-specific method validation.

Stability Studies & Forced Degradation of Glycopyrrolate

Pharmaceutical process chemists developing or optimizing the abbreviated one-pot glycopyrrolate synthesis route must quantify Dehydro Glycopyrrolate Bromide as a critical process impurity formed via the dehydrogenation side reaction [1]. Because this impurity originates from an independent reaction pathway that is uncorrelated with N-desmethyl (Impurity G) or hydrolytic (Impurity J) degradation products, batch-level quantification using the authenticated reference standard is mandatory to establish purge factors and demonstrate that the crystallization or purification steps adequately control the dehydro impurity to ≤0.5% per USP limits [2]. The availability of a synthetic procedure yielding the impurity at 97.5% purity also enables in-house preparation of working standards for high-throughput process development screens [3].

Process Development & Route Optimization

For abbreviated new drug application (ANDA) submissions referencing glycopyrrolate, the identification, quantification, and qualification of Dehydro Glycopyrrolate Bromide as a specified impurity is a regulatory requirement. The ICH Q3A identification threshold for glycopyrrolate (maximum daily dose >2 g/day) mandates identification of any impurity present at ≥0.10%, and the validated LOQ of 0.0862 μg/mL enables reliable detection below this threshold [1]. Procurement of the fully characterized reference standard (structural confirmation by ¹H NMR, ¹³C NMR, IR, and elemental analysis) provides the necessary documentation for the Common Technical Document (CTD) Module 3.2.S.3.2 impurities section, and the USP monographs designation of Procedure 2 demonstrates regulatory precedent for this impurity's control [2][3].

Application
Selection Property
Validation Focus
Impurity Profiling & Release Testing
Chromatographic resolution
Peak identification and system suitability
Method Development & Validation for ANDA
Comprehensive CoA and traceability
Regulatory method validation
Stability & Degradation Studies
Oxidative degradation marker
Degradation pathway identification
Process Development & Route Optimization
Process-specific impurity marker
Synthetic route robustness and scale-up
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